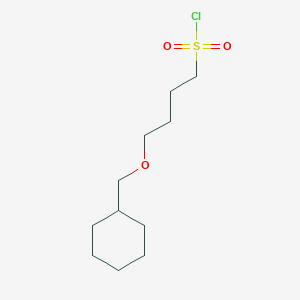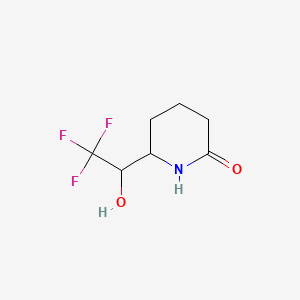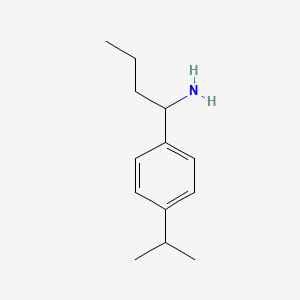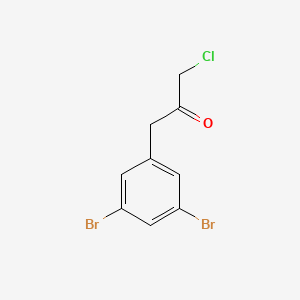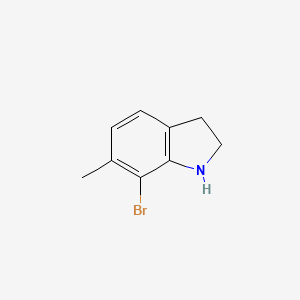
7-Bromo-6-methyl-indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-6-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-6-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction Reactions: The compound can be reduced to form different reduced states of the indole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-bromo-6-methyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, have shown potential in biological applications such as antiviral, anti-inflammatory, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with various biological targets .
Industry: Indole derivatives are used in the production of dyes, sanitizers, and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of 7-bromo-6-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to various biological effects . The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
6-bromo-1H-indole: Another brominated indole derivative with similar chemical properties.
2,3-dihydro-1H-indole: A reduced form of indole with similar structural features.
Uniqueness: 7-bromo-6-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
7-bromo-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5H2,1H3 |
InChI-Schlüssel |
NVYZMVQKUYHKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCN2)C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
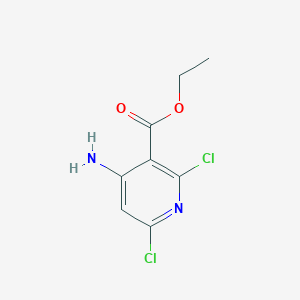
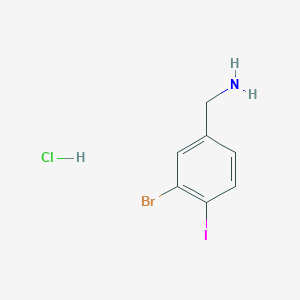

![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)

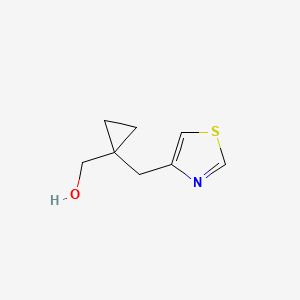
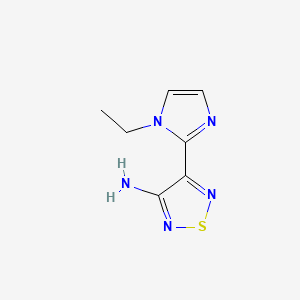
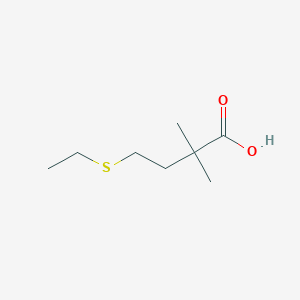
![tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
